2,4-Dimethylthiazole

Description

Properties

IUPAC Name |

2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSLLHNATPQFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060250 | |

| Record name | Thiazole, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

145.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

541-58-2 | |

| Record name | 2,4-Dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHT97038OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylthiazole: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

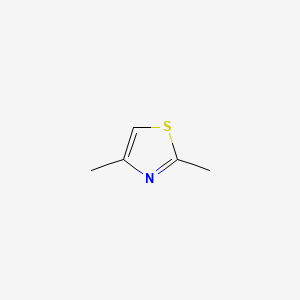

2,4-Dimethylthiazole is a heterocyclic organic compound featuring a thiazole (B1198619) ring substituted with two methyl groups. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic data of this compound, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

This compound consists of a five-membered aromatic ring containing both sulfur and nitrogen atoms, with methyl groups attached at positions 2 and 4.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2,4-dimethyl-1,3-thiazole[1] |

| CAS Number | 541-58-2[2] |

| Molecular Formula | C₅H₇NS[2] |

| Molecular Weight | 113.18 g/mol [1] |

| SMILES | CC1=CSC(=N1)C[1] |

| InChI | InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3[1] |

| InChIKey | OBSLLHNATPQFMJ-UHFFFAOYSA-N[2] |

Physicochemical and Safety Properties

This compound is a colorless to pale yellow liquid with a distinct nutty or roasted aroma. It is classified as a flammable liquid and requires appropriate handling and storage precautions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 144-146 °C at 719 mmHg |

| Melting Point | Not available |

| Density | 1.056 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.509 |

| Solubility | Soluble in alcohol and ether; slightly soluble in water |

| Flash Point | 109 °F |

| pKa | 3.98 at 25 °C |

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Harmful if swallowed | Do not eat, drink or smoke when using this product. |

| Causes skin irritation | Wear protective gloves. |

| Causes serious eye irritation | Wear eye protection/face protection. |

| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Synthesis of this compound

The most common and well-established method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis Workflow

The synthesis proceeds through a series of steps, starting from the reaction of chloroacetone (B47974) with thioacetamide (B46855). The thioacetamide can be generated in situ from acetamide (B32628) and phosphorus pentasulfide.

Experimental Protocols

Synthesis of this compound via Hantzsch Reaction

This protocol is adapted from a well-established procedure.

Materials:

-

Acetamide

-

Phosphorus pentasulfide

-

Chloroacetone

-

5 N Sodium hydroxide (B78521) or potassium hydroxide

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.

-

Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.

-

Add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene to the reaction flask.

-

Gently heat the mixture on a water bath. Once the reaction starts, it may become vigorous. Control the reaction rate by cooling the flask if necessary.

-

After the initial vigorous reaction subsides, add the remaining chloroacetone-benzene mixture portion-wise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for 30 minutes.

-

Cool the reaction mixture and add approximately 750 ml of water with shaking.

-

After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.

-

Make the lower aqueous layer alkaline by adding 5 N sodium hydroxide or potassium hydroxide.

-

The crude this compound will separate as a black upper layer. Extract the product with ether.

-

Extract the aqueous layer with five 120-ml portions of ether.

-

Combine the ethereal extracts and dry them over anhydrous sodium sulfate.

-

Filter the dried solution and remove the ether by distillation.

-

Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150 °C.

-

Redistill the collected fraction to obtain pure this compound (boiling point 143–145 °C).

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 113 | 99.99 | [M]⁺ (Molecular Ion) |

| 72 | 88.90 | [M - C₂H₃N]⁺ |

| 45 | 32.20 | [C₂H₃N]⁺ |

| 39 | 20.20 | [C₃H₃]⁺ |

Table 5: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | s | 1H | H5 (thiazole ring) |

| ~2.6 | s | 3H | C2-CH₃ |

| ~2.4 | s | 3H | C4-CH₃ |

Table 6: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 |

| ~150 | C4 |

| ~112 | C5 |

| ~19 | C2-CH₃ |

| ~17 | C4-CH₃ |

Table 7: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic) |

| ~2920 | C-H stretch (aliphatic) |

| ~1580 | C=N stretch |

| ~1450 | C=C stretch |

Applications in Research and Drug Development

Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific signaling pathways for this compound are not extensively documented, the thiazole scaffold is a key component in numerous pharmaceuticals. Researchers can utilize this compound as a building block for the synthesis of more complex molecules with potential therapeutic applications. Its use as a flavoring agent in the food industry is also noteworthy.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and properties. The Hantzsch synthesis provides a reliable and scalable method for its preparation. The spectroscopic data presented in this guide serve as a valuable reference for its identification and characterization. For professionals in drug development, this compound represents a valuable starting material for the exploration of new chemical entities with potential biological activities.

References

Physical and chemical properties of 2,4-Dimethylthiazole

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 541-58-2) is a heterocyclic organic compound featuring a five-membered thiazole (B1198619) ring substituted with two methyl groups at positions 2 and 4.[1][2] This compound is of significant interest across various scientific disciplines, including flavor chemistry, and serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its characteristic nutty, roasted, or coffee-like aroma also makes it a valuable component in the food and fragrance industries.[3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data.

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[3] It is characterized by a potent and distinct aroma. While it has limited solubility in water, it is readily soluble in many organic solvents.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NS | [4] |

| Molecular Weight | 113.18 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 143–147 °C at 760 mmHg | [1][2][4] |

| Melting Point | 69.0 °C at 760 mmHg | [3][4] |

| Density | 1.056 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.509 | [2] |

| Vapor Pressure | 5.08 mmHg at 25 °C | [3] |

| Flash Point | 49.44 °C (121.0 °F) TCC | [3] |

| Solubility | Slightly soluble in water; Soluble in alcohol. | [3] |

Note on Melting Point: There is a notable discrepancy in the reported physical state. While most sources describe it as a liquid, a melting point of 69°C is also cited.[3][4] This may refer to a specific crystalline form under particular conditions. Researchers should be aware of its liquid state under standard laboratory conditions.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the aromatic thiazole ring. The lone pair of electrons on the nitrogen atom makes the molecule basic and susceptible to protonation.[5] The ring is generally stable but can undergo various chemical transformations.

-

Reactivity: The thiazole ring is electron-rich, but less so than thiophene (B33073) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution reactions can occur, typically at the C5 position, which is the most electron-rich carbon.[5] The methyl groups can also undergo reactions, such as condensation with aromatic aldehydes.[5]

-

Hantzsch Thiazole Synthesis: The most prominent method for synthesizing this compound is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone (chloroacetone) with a thioamide (thioacetamide).[6] The mechanism proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7][8][9]

-

Stability: this compound is stable under normal conditions but is noted to be hygroscopic and should be protected from moisture.[1] It is a flammable liquid and should be kept away from heat and open flames.[4]

-

Applications in Synthesis: As a versatile building block, this compound is a key intermediate in the development of novel therapeutic agents and crop protection agents.[10]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectral Data for this compound

| Spectrum Type | Key Peaks / Features | Reference(s) |

| Mass Spectrometry (EI) | m/z: 113 (M+), 72, 71, 45, 39 | [4] |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic and aliphatic), C=N and C=C ring stretching, methyl group bending vibrations. Key bands associated with the thiazole skeleton and methyl groups. | [11][12] |

| ¹H NMR | Signals corresponding to the two methyl groups (C2-CH₃ and C4-CH₃) and the vinyl proton on the thiazole ring (C5-H). | [4] |

| ¹³C NMR | Signals for the two methyl carbons, the two quaternary ring carbons (C2 and C4), and the vinyl ring carbon (C5). | [4] |

Experimental Protocols

Synthesis of this compound via Hantzsch Synthesis

This protocol is adapted from the established Hantzsch thiazole synthesis.[6][13]

Materials:

-

Bromoacetone (B165879) or Chloroacetone

-

N,N-Dimethylformamide (DMF) or a suitable solvent

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a pressure tube, dissolve thioacetamide (1 equivalent) and bromoacetone (1 equivalent) in DMF (e.g., 0.5 M concentration).[13]

-

Seal the tube and heat the reaction mixture in an oil bath at 60 °C for approximately 1 hour.[13]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.[13]

-

Extract the aqueous layer multiple times with ethyl acetate.[13]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[13]

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by fractional distillation under atmospheric or reduced pressure, collecting the fraction boiling at approximately 143-145 °C.[1] Alternatively, purification can be achieved via silica (B1680970) gel column chromatography using a hexane/ethyl acetate eluent system.[13]

General Protocol for Physical Property Determination

-

Boiling Point: The boiling point is determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For small quantities, micro-boiling point determination methods can be used.

-

Density: Density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). The mass of a known volume of the substance is determined.

-

Refractive Index: The refractive index is measured using a refractometer (e.g., an Abbé refractometer) at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).

General Protocol for Spectroscopic Analysis

-

Mass Spectrometry (MS): A sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids. Electron Ionization (EI) is a common method to generate the mass spectrum, providing information on the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded, showing the characteristic absorption bands corresponding to the functional groups present.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). Both ¹H and ¹³C NMR spectra are acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilan, TMS).

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4] It is harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[3]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentscompany.com]

- 4. This compound | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. youtube.com [youtube.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 2,4-Dimethylthiazole (CAS 541-58-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,4-Dimethylthiazole (CAS 541-58-2), a heterocyclic compound of significant interest in both industrial and research settings. It details the molecule's physicochemical properties, synthesis protocols, spectroscopic analysis, biological relevance, and safety information. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and agrochemical development.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid known for its potent and distinct aroma, often described as nutty, roasted, or coffee-like.[1] It is characterized by a five-membered thiazole (B1198619) ring containing sulfur and nitrogen atoms, with methyl groups at the 2 and 4 positions.[2] While it has limited solubility in water, it is readily soluble in many organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 541-58-2 | [3] |

| Molecular Formula | C₅H₇NS | [1][2][4] |

| Molecular Weight | 113.18 g/mol | [1][4][5] |

| Boiling Point | 143-146 °C | [1][3][6] |

| Density | 1.057 g/mL | [7] |

| Specific Gravity | 1.054 - 1.065 @ 20 °C | [5] |

| Refractive Index | 1.502 - 1.514 @ 20 °C | [5] |

| Vapor Pressure | 5.08 mmHg @ 25 °C | [5] |

| Flash Point | 49.44 °C (121 °F) | [5] |

| Appearance | Colorless to pale yellow liquid |[1][2][5] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Three distinct signals: two singlets for the two methyl groups (CH₃) and one singlet for the proton on the thiazole ring (C-H). - Approximate chemical shifts (δ): ~2.7 ppm (s, 3H, C2-CH₃), ~2.4 ppm (s, 3H, C4-CH₃), ~6.9 ppm (s, 1H, C5-H). |

| ¹³C NMR | - Five distinct signals corresponding to the five carbon atoms. - Approximate chemical shifts (δ): ~165 ppm (C2), ~150 ppm (C4), ~115 ppm (C5), ~20 ppm (C2-CH₃), ~17 ppm (C4-CH₃). |

| IR (Infrared) | - C-H stretching from the aromatic ring (~3100 cm⁻¹). - C-H stretching from the aliphatic methyl groups (~2950-2850 cm⁻¹). - C=N and C=C stretching from the thiazole ring (~1500-1450 cm⁻¹). |

| MS (Mass Spec) | - Molecular ion peak (M⁺) at m/z = 113. |

Synthesis and Experimental Protocols

The most common and versatile method for synthesizing this compound is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[8][9]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 541-58-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-dimethyl thiazole, 541-58-2 [thegoodscentscompany.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylthiazole is a heterocyclic organic compound that serves as a versatile building block in organic synthesis and has found applications in the pharmaceutical, agrochemical, and flavor industries. This guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a focus on data and methodologies relevant to research and development professionals.

Chemical Identity and Properties

This compound, with the IUPAC name 2,4-dimethyl-1,3-thiazole , is a substituted thiazole (B1198619) ring system.[1] The presence of methyl groups at the C2 and C4 positions influences its chemical reactivity and physical properties.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and evaluation.

| Property | Value | Reference |

| IUPAC Name | 2,4-dimethyl-1,3-thiazole | [1] |

| CAS Number | 541-58-2 | [1][2][3] |

| Molecular Formula | C₅H₇NS | [1][2] |

| Molecular Weight | 113.181 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Strong, savory, meaty | [3] |

| Solubility | Soluble in organic solvents; limited in water | [3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features are outlined below.

| Spectroscopic Technique | Key Data and Observations |

| Mass Spectrometry (EI) | Major fragments observed at m/z values of 72.0, 71.0, 113.0, 39.0, and 42.0. |

| UV/Visible Spectrum | Data available from the NIST Chemistry WebBook.[2] |

| Gas Chromatography | Retention data is available for this compound.[2] |

Synthesis and Reactivity

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis is a classical and widely adopted method for preparing 2,4-disubstituted thiazoles like this compound.

Hantzsch Thiazole Synthesis: Experimental Protocol

This protocol details the synthesis of this compound from thioacetamide (B46855) and chloroacetone (B47974).

Materials:

-

Thioacetamide (CH₃CSNH₂)

-

Chloroacetone (CH₃COCH₂Cl)

-

Ethanol (or a similar polar solvent)

-

Sodium bicarbonate (or a mild base)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

-

Heating and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in ethanol.

-

Addition of Reactant: To this stirring solution, add an equimolar amount of chloroacetone dropwise. The addition should be controlled to manage any exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Workup: After cooling to room temperature, the reaction mixture is neutralized with a mild base, such as a saturated solution of sodium bicarbonate, to quench the hydrochloric acid formed during the reaction.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent like diethyl ether. The extraction is typically performed three times to ensure complete recovery.

-

Drying and Evaporation: The combined organic layers are dried over an anhydrous drying agent, such as magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by distillation to yield pure this compound.

Logical Workflow of Hantzsch Synthesis

The following diagram illustrates the key steps and logical flow of the Hantzsch synthesis for this compound.

Caption: Workflow for the Hantzsch synthesis of this compound.

Applications in Research and Drug Development

The thiazole moiety is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Role as a Synthetic Intermediate

The structure of this compound offers several sites for further functionalization, making it a valuable starting material for creating libraries of compounds for drug discovery screening. The methyl groups and the C5 position of the thiazole ring can be modified to explore structure-activity relationships (SAR).

General Synthetic Pathway from Intermediate to Drug Candidate

The diagram below outlines a generalized workflow for how a simple intermediate like this compound is advanced in a drug discovery program.

Caption: Generalized workflow from a chemical intermediate to a preclinical candidate.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood. It may cause irritation upon contact with the skin or eyes.[3] Users should consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Conclusion

This compound is a fundamental chemical entity with significant relevance in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the thiazole ring make it an important building block for the development of new pharmaceuticals and other functional organic molecules. This guide has provided the core technical information required by professionals to effectively utilize this compound in a research and development setting.

References

A Technical Guide to 2,4-Dimethylthiazole: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dimethylthiazole, a heterocyclic compound of significant interest in various scientific domains, including medicinal chemistry and flavor science. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its relevance as a scaffold in the development of pharmacologically active molecules.

Core Properties of this compound

This compound is a substituted thiazole (B1198619) with the molecular formula C₅H₇NS.[1][2][3][4] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₅H₇NS | [1][2][3][4][5][6] |

| Molecular Weight | 113.18 g/mol | [1][4][5] |

| Monoisotopic Mass | 113.02992040 Da | [5] |

| CAS Number | 541-58-2 | [5][6] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 143-147 °C | [6] |

| Density | ~1.057 g/mL | [6] |

| Refractive Index | ~1.5090 | [6] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water | [3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are two detailed protocols based on the Hantzsch thiazole synthesis and a related condensation reaction.

Protocol 1: Synthesis from Thioacetamide (B46855) and Bromoacetone (B165879)

This method involves the reaction of thioacetamide and bromoacetone in a suitable solvent.[6]

Materials:

-

Thioacetamide (0.75 g, 10 mmol)

-

Bromoacetone (1.99 g, 10 mmol)

-

N,N-Dimethylformamide (DMF, 5 mL)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve thioacetamide and bromoacetone in DMF in a 20 mL pressure tube.

-

Seal the tube and heat the reaction mixture in an oil bath at 60 °C for 1 hour.

-

After cooling, dilute the reaction mixture with a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield this compound.

Protocol 2: Synthesis from Acetamide (B32628), Phosphorus Pentasulfide, and Chloroacetone (B47974)

This procedure involves the in situ formation of thioacetamide from acetamide and phosphorus pentasulfide, followed by reaction with chloroacetone.[3][5]

Materials:

-

Dry benzene (B151609) (350 ml total)

-

Finely divided acetamide (300 g, 5.08 moles)

-

Powdered phosphorus pentasulfide (200 g, 0.9 mole)

-

Chloroacetone (400 ml, 4.97 moles), distilled at 116-122°C

-

5 N Sodium hydroxide (B78521) or potassium hydroxide solution

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.

-

Quickly prepare a mixture of finely divided acetamide and powdered phosphorus pentasulfide and transfer it immediately to the flask.

-

Add 20 ml of a pre-prepared mixture of chloroacetone and 150 ml of dry benzene to the flask.

-

Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once started, remove the water bath.

-

Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser, controlling the reaction rate.

-

After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

-

Add approximately 750 ml of water to the mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.

-

Make the lower aqueous layer alkaline with a 5 N sodium hydroxide or potassium hydroxide solution.

-

Separate the crude thiazole (which forms a black upper layer) and extract the aqueous layer with five 120-ml portions of ether.

-

Combine the crude thiazole and the ethereal extracts and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation from a steam bath.

-

Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150 °C.

-

Redistill the collected fraction to obtain pure this compound, boiling at 143–145 °C.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry is a common method for determining the molecular weight and fragmentation pattern. The mass spectrum of this compound typically shows a prominent molecular ion peak (M+) at m/z 113.[7]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The proton NMR spectrum will show characteristic signals for the two methyl groups and the vinyl proton on the thiazole ring. Advanced 2D NMR techniques like COSY and HMQC can be used for unambiguous signal assignment.

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound and is often coupled with mass spectrometry (GC-MS) for definitive identification.

Role in Drug Development and Medicinal Chemistry

While this compound itself is primarily recognized as a flavoring agent, the thiazole scaffold is a privileged structure in medicinal chemistry. Derivatives of 2,4-disubstituted thiazoles have demonstrated a wide range of biological activities, making this compound a valuable starting material or intermediate in the synthesis of potential therapeutic agents.

Thiazole derivatives have been investigated for their:

-

Antifungal Activity: Certain 2,4-disubstituted thiazoles have shown potent anti-Candida activity.[8]

-

Anticancer Properties: Novel thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 and HepG2.[9]

-

Anti-inflammatory and Antitumor Activities: The 2,4-disubstituted thiazole framework is a key component in molecules with anti-inflammatory and antitumor potential.[10]

-

Modulation of Cellular Development: Thiazole-containing small molecules have been synthesized to induce the differentiation of human pluripotent stem cells.[11]

The diverse pharmacological profile of thiazole derivatives underscores the importance of this compound as a building block for creating libraries of compounds for drug discovery screening.

Visualizing Synthesis and Application Pathways

The following diagrams, generated using the DOT language, illustrate key workflows related to this compound.

Caption: Workflow for the synthesis of this compound via Hantzsch condensation.

Caption: Role of this compound as a precursor in drug development pathways.

References

- 1. This compound-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,4-Dimethylthiazole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethylthiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 2.41 | s | CH₃ at C4 |

| 2.65 | s | CH₃ at C2 |

| 6.78 | s | H at C5 |

Source: SpectraBase, Wiley[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 19.1 | CH₃ at C2 |

| 19.4 | CH₃ at C4 |

| 112.9 | C5 |

| 150.8 | C4 |

| 165.1 | C2 |

Source: SpectraBase, Wiley[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | C-H stretch (alkane) |

| 1550 | Strong | C=N stretch (thiazole) |

| 1440 | Medium | C-H bend (alkane) |

| 1370 | Medium | C-H bend (alkane) |

| 810 | Strong | C-H out-of-plane bend |

Source: NIST Mass Spectrometry Data Center[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 113 | 99.99 | [M]⁺ |

| 72 | 88.90 | [M - C₂H₃N]⁺ |

| 45 | 32.20 | [C₂H₃N]⁺ |

| 39 | 20.20 | [C₃H₃]⁺ |

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.[2]

-

Sample Preparation : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[3][4] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[3] The sample is placed in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing.[3]

-

Data Acquisition : The NMR spectra are acquired on a spectrometer, such as a Varian A-60 or a Bruker instrument.[1] For quantitative results, the relaxation delay (d1) should be at least five times the T1 value of the signals of interest.[5] Standard pulse sequences, like the zgpr sequence for ¹H NMR with water suppression, are commonly used.[5]

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule.[6][7]

-

Sample Preparation : For a liquid sample like this compound, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.[7]

-

Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1] A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[6]

-

Data Analysis : The resulting spectrum shows absorption bands as a function of wavenumber (cm⁻¹). The positions and intensities of these bands are correlated with specific bond vibrations and functional groups within the molecule.[7]

2.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[9]

-

Sample Introduction and Ionization : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[9] The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Data Analysis : A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion intensity versus m/z. The molecular ion peak ([M]⁺) gives the molecular weight of the compound, and the fragmentation pattern provides structural information.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Design [web.mit.edu]

- 7. amherst.edu [amherst.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

1H NMR spectrum of 2,4-Dimethylthiazole analysis

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in research and drug development, a thorough understanding of NMR spectra is critical for structure elucidation, verification, and purity assessment. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this compound, a heterocyclic compound of interest in flavor chemistry and as a synthetic building block. We will dissect the spectrum by analyzing chemical shifts, spin-spin coupling, and signal integration, and provide a standard experimental protocol for data acquisition.

Molecular Structure and Proton Environments

This compound (CAS No. 541-58-2) possesses a simple yet informative structure with three distinct sets of non-equivalent protons, which gives rise to three unique signals in its ¹H NMR spectrum.

-

C2-CH₃: A methyl group attached to the C2 carbon of the thiazole (B1198619) ring.

-

C4-CH₃: A methyl group attached to the C4 carbon of the thiazole ring.

-

H5: The single proton attached to the C5 carbon of the thiazole ring.

The analysis of the chemical environment of these protons allows for the prediction and assignment of their corresponding signals.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), displays three signals. The following analysis is representative of a spectrum acquired at 400 MHz.

Data Presentation

The quantitative data from the ¹H NMR spectrum is summarized in the table below. This data is based on established principles of NMR spectroscopy for heterocyclic compounds, as specific experimental values were not available in the initial search results.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 | ~6.68 | Quartet (q) | 1H | ~1.1 Hz |

| C2-CH₃ | ~2.65 | Singlet (s) | 3H | N/A |

| C4-CH₃ | ~2.34 | Doublet (d) | 3H | ~1.1 Hz |

Detailed Signal Interpretation

-

H5 Signal (δ ≈ 6.68 ppm, Quartet):

-

Chemical Shift: The signal for the H5 proton appears furthest downfield. This is due to its position on an electron-deficient heterocyclic aromatic ring, which deshields the proton.

-

Multiplicity: This signal appears as a quartet because it is coupled to the three equivalent protons of the adjacent methyl group at the C4 position. This follows the n+1 rule, where n=3, resulting in a 3+1=4 peak pattern (a quartet). This type of four-bond coupling (⁴J) across a double bond is common in such ring systems.

-

Integration: The integrated area under this signal corresponds to one proton.

-

-

C2-CH₃ Signal (δ ≈ 2.65 ppm, Singlet):

-

Chemical Shift: The protons of the methyl group at the C2 position are deshielded by the adjacent electronegative nitrogen atom and the aromatic ring current, causing them to resonate at a higher chemical shift compared to the C4-methyl group.

-

Multiplicity: This signal is a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

-

Integration: The signal integrates to three protons, consistent with a methyl group.

-

-

C4-CH₃ Signal (δ ≈ 2.34 ppm, Doublet):

-

Chemical Shift: The protons of this methyl group are attached to the C=C portion of the ring and are less deshielded than the C2-methyl protons.

-

Multiplicity: The signal is split into a doublet due to coupling with the single H5 proton. Following the n+1 rule, where n=1, a 1+1=2 peak pattern (a doublet) is observed. The coupling constant for this doublet is identical to that of the H5 quartet (~1.1 Hz).

-

Integration: The integrated area corresponds to three protons.

-

Experimental Protocol: ¹H NMR Data Acquisition

The following provides a detailed methodology for acquiring a standard ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the this compound sample.

- Transfer the sample into a clean, dry NMR tube.

- Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard.

- Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

- The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).

- Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is an automated or semi-automated process on modern spectrometers.

- Set the acquisition parameters. Typical parameters include:

- Pulse Angle: 30-45 degrees

- Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-5 seconds

- Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

- Acquire the Free Induction Decay (FID) data.

3. Data Processing:

- Apply a Fourier Transform (FT) to the FID to convert the time-domain data into the frequency-domain spectrum.

- Phase the resulting spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

- Perform baseline correction to ensure the baseline of the spectrum is flat.

- Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

- Integrate the signals to determine the relative ratios of the protons.

Logical Workflow for Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the ¹H NMR spectrum of this compound.

Caption: Logical workflow for the analysis of the ¹H NMR spectrum of this compound.

References

The Versatile Thiazole Core: A Technical Guide to Its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features and versatile reactivity have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological properties of substituted thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action to facilitate further research and drug development endeavors.

Anticancer Activity

Substituted thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected substituted thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[2-[4-Hydroxy-3-phenylaminomethyl-benzylidene]hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| 2-[2-[4-Hydroxy-benzylidene]hydrazinyl]-thiazole-4(5H)-one | HepG2 (Liver) | 6.69 ± 0.41 | [1] |

| Thiazole-coumarin hybrid 6a | MCF-7 (Breast) | 2.15 ± 0.12 | |

| Thiazolyl-pyrazoline derivative 10b | MCF-7 (Breast) | 1.89 ± 0.09 | |

| 2,4-disubstituted-1,3-thiazole derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 | |

| Thiazole derivative 4d | MDA-MB-231 (Breast) | 1.21 | [2] |

| Thiazole-coumarin hybrid 6a | HCT-116 (Colon) | 10.21 ± 0.45 | |

| Thiazole-coumarin hybrid 6b | HepG2 (Liver) | 9.87 ± 0.33 | |

| Thiazole derivative 3b | HL-60 (Leukemia) | 0.086 ± 0.005 (PI3Kα) | [3] |

| Thiazole derivative 3e | HL-60 (Leukemia) | 0.221 ± 0.014 (mTOR) | [3] |

Signaling Pathways in Cancer

Thiazole derivatives exert their anticancer effects by modulating key signaling pathways. Two prominent examples are the PI3K/AKT/mTOR and VEGFR-2 signaling pathways.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is a common feature in many cancers. Certain thiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[3][4][5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Thiazole derivatives have been developed as potent inhibitors of VEGFR-2, thereby disrupting the tumor blood supply.[2][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Thiazole derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

Substituted thiazoles exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected substituted thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative 43a | S. aureus | 16.1 (µM) | [11] |

| 4-(4-bromophenyl)-thiazol-2-amine derivative 43a | E. coli | 16.1 (µM) | [11] |

| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile 37c | Antibacterial | 46.9 - 93.7 | [11] |

| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile 37c | Antifungal | 5.8 - 7.8 (µM) | [11] |

| Thiazole derivative 12 | S. aureus | 125 - 150 | [11] |

| Thiazole derivative 12 | E. coli | 125 - 150 | [11] |

| Benzo[d]thiazole derivative 14 | S. aureus | 50 - 75 | [11] |

| Benzo[d]thiazole derivative 15 | E. coli | 50 - 75 | [11] |

| Thiazole derivative | S. dysenteriae | 125 | [12] |

| Thiazole derivative | P. mirabilis | 1000 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[3][13][14][15]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Thiazole derivative stock solution

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare serial twofold dilutions of the thiazole derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. This results in a final volume of 200 µL per well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Activity

Several substituted thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected thiazole derivatives in the carrageenan-induced paw edema model, a standard assay for acute inflammation.

| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |

| Nitro-substituted thiazole 3c | Rat | - | 44 | [8] |

| Nitro-substituted thiazole 3d | Rat | - | 41 | [8] |

| Thiazole-based chalcone | Mouse | - | 51-55 | [16] |

| Thiazolyl-hydrazine-methyl sulfonyl derivative 34 | Rat | - | >714.28 (Selectivity Index for COX-2) | [17] |

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[17][18]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[13][19][20]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Thiazole derivative

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping and Dosing: Divide the animals into groups (e.g., control, reference drug, and test compound groups). Administer the thiazole derivative or reference drug orally or intraperitoneally at a specific time before inducing inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antiviral and Antidiabetic Activities

The versatility of the thiazole scaffold extends to antiviral and antidiabetic applications, with derivatives showing promising activity against various viruses and key enzymes involved in diabetes.

Quantitative Antiviral and Antidiabetic Activity Data

| Activity | Compound/Derivative | Target | IC50/EC50 | Reference |

| Antiviral | N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | EC50 = 7 µg/mL | [21] |

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide 1 | Chikungunya virus | EC50 = 0.6 µM | [22] | |

| Antidiabetic | Imidazopyridine-based thiazole 4a | α-glucosidase | IC50 = 5.57 ± 3.45 µM | [23] |

| Imidazopyridine-based thiazole 4g | α-glucosidase | IC50 = 8.85 ± 2.18 µM | [23] | |

| Hydrazine clubbed thiazole 3f | α-amylase | IC50 = 28.17 µM | [24] | |

| Thiazole derivative G | α-glycosidase | IC50 = 0.0004 ± 1.097 µM | [25] | |

| Thiazol-4(5H)-one derivative 4m | Anti-glycation | IC50 = 1.095 ± 0.002 µM | [26] |

Synthesis of Substituted Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.[14][27][28][29]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the general procedure for the synthesis of 2-aminothiazole (B372263) derivatives.

Materials:

-

α-Haloketone (e.g., phenacyl bromide)

-

Thiourea (B124793) or a substituted thiourea

-

Ethanol or other suitable solvent

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted thiazole derivative.

Conclusion

This technical guide highlights the immense potential of substituted thiazole derivatives in various therapeutic areas. The presented data and protocols offer a solid foundation for researchers to build upon in their quest for novel and more effective drugs. The versatility of the thiazole scaffold, coupled with the continuous development of innovative synthetic methodologies, ensures that this remarkable heterocyclic system will remain a focal point of drug discovery efforts for years to come. The exploration of structure-activity relationships and the elucidation of detailed mechanisms of action will be crucial in designing the next generation of thiazole-based therapeutics with enhanced potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjpmr.com [wjpmr.com]

- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. inotiv.com [inotiv.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. youtube.com [youtube.com]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. Thiazole synthesis [organic-chemistry.org]

Technical Guide: Initial Synthesis of 2,4-Dimethylthiazole from Chloroacetone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial synthesis of 2,4-dimethylthiazole, a key heterocyclic compound, utilizing chloroacetone (B47974) as a primary starting material. The core of this synthesis is the Hantzsch thiazole (B1198619) synthesis, a classic and reliable method for constructing the thiazole ring system.

Introduction and Reaction Principle

The synthesis of this compound from chloroacetone is most effectively achieved through the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone (chloroacetone) with a thioamide. While thioacetamide (B46855) can be used directly, a more common and convenient laboratory-scale preparation involves the in situ generation of thioacetamide from acetamide (B32628) and phosphorus pentasulfide.[3][4] The overall reaction is a robust method for creating substituted thiazoles, which are significant scaffolds in medicinal chemistry and material science.[2][5]

The fundamental mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]

Caption: Hantzsch thiazole synthesis reaction pathway.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis based on the procedure from Organic Syntheses.[3] The yield is calculated based on phosphorus pentasulfide as the limiting reagent in the in situ generation of thioacetamide.[3]

| Parameter | Value | Reference |

| Reagents | ||

| Acetamide | 300 g (5.08 moles) | [3] |

| Phosphorus Pentasulfide | 200 g (0.9 mole) | [3] |

| Chloroacetone | 400 ml (4.97 moles) | [3] |

| Benzene (B151609) (dry) | 350 ml total | [3] |

| Reaction Conditions | ||

| Initial Phase | Gentle heating to initiate exothermic reaction | [3] |

| Reflux Time | 30 minutes | [3] |

| Work-up & Purification | ||

| Aqueous Quench | 750 ml Water | [3] |

| Basification | 5 N Sodium Hydroxide (B78521) or Potassium Hydroxide | [3] |

| Extraction Solvent | Diethyl Ether (5 x 120 ml portions) | [3] |

| Drying Agent | Anhydrous Sodium Sulfate | [3] |

| Purification Method | Fractional Distillation | [3][4] |

| Product Yield & Specs | ||

| Yield | 210–230 g (41–45%) | [3][4] |

| Boiling Point | 143–145 °C | [3][4] |

| Appearance | Oil | [3] |

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure published in Organic Syntheses.[3][4]

Reagent Preparation:

-

Commercial benzene should be dried over calcium chloride and distilled.[3]

-

Commercial chloroacetone should be distilled, collecting the fraction boiling at 116–122 °C.[3][4]

Procedure:

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.

-

Addition of Thioamide Precursors: Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and transfer it immediately to the flask.[3]

-

Initiation of Reaction: Add 20 ml of a pre-made mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene to the flask.[3] Carefully heat the flask in a water bath to start the exothermic reaction. Once initiated, the mixture will become a gray-black oily liquid.[3][4]

-

Controlled Addition: Remove the water bath. Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser at a rate that maintains a controlled reaction.[3] Adding too much at once can cause the reaction to become overly vigorous.[4]

-

Reflux: After all the chloroacetone has been added and the exothermic reaction subsides, reflux the mixture on a water bath for 30 minutes.[3][4]

-

Quenching and Work-up: Add approximately 750 ml of water to the cooled mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel. Discard the upper reddish benzene layer.[3]

-

Basification: Make the lower aqueous layer alkaline by adding 5 N sodium hydroxide or potassium hydroxide. The crude thiazole will separate as a black upper layer.[3]

-

Extraction: Extract the crude product with ether. Then, extract the aqueous layer with five 120-ml portions of ether.[3]

-

Drying and Solvent Removal: Combine all ethereal extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the ether by distillation from a steam bath.[3][4]

-

Purification: Fractionally distill the residual oil at atmospheric pressure. Collect the fraction boiling between 140–150 °C and redistill it to obtain pure this compound, which has a boiling point of 143–145 °C.[3][4] The product is hygroscopic and should be protected from moisture.[3][4]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. synarchive.com [synarchive.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electron Density Distribution in the 2,4-Dimethylthiazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract